molecular formula C5H4O4 B13923440 5-Oxo-4,5-dihydrofuran-3-carboxylic acid CAS No. 585-68-2

5-Oxo-4,5-dihydrofuran-3-carboxylic acid

Cat. No.: B13923440
CAS No.: 585-68-2
M. Wt: 128.08 g/mol
InChI Key: DRMYLINAGHHBNG-UHFFFAOYSA-N
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Description

5-Oxo-4,5-dihydrofuran-3-carboxylic acid (also known as aconic acid) is a cyclic keto-carboxylic acid featuring a dihydrofuran backbone with a ketone group at position 5 and a carboxylic acid substituent at position 3 . It is biosynthetically related to aconitic acid (prop-1-ene-1,2,3-tricarboxylic acid), from which it can be derived through decarboxylation and cyclization reactions. This compound has been identified as a degradation product of Congo red in bio-electro-Fenton (BEF) systems, demonstrating its role in environmental remediation processes . Its structure is characterized by a planar furan ring with conjugated carbonyl and carboxyl groups, influencing its reactivity and intermolecular interactions, such as hydrogen bonding and C–H···π interactions observed in crystalline analogs .

Properties

CAS No.

585-68-2

Molecular Formula

C5H4O4

Molecular Weight

128.08 g/mol

IUPAC Name

2-oxo-3H-furan-4-carboxylic acid

InChI

InChI=1S/C5H4O4/c6-4-1-3(2-9-4)5(7)8/h2H,1H2,(H,7,8)

InChI Key

DRMYLINAGHHBNG-UHFFFAOYSA-N

Canonical SMILES

C1C(=COC1=O)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Oxo-4,5-dihydrofuran-3-carboxylic acid typically involves the cyclization of suitable precursors. One common method is the reaction of α,β-unsaturated carbonyl compounds with appropriate nucleophiles under acidic or basic conditions. For example, the cyclization of 2-oxo-3-butenoic acid derivatives can yield the desired furan ring structure .

Industrial Production Methods

Industrial production of 5-Oxo-4,5-dihydrofuran-3-carboxylic acid often involves optimized synthetic routes to ensure high yield and purity. These methods may include the use of catalysts and specific reaction conditions to facilitate the cyclization process. The choice of solvents, temperature, and reaction time are critical factors in achieving efficient production .

Chemical Reactions Analysis

Types of Reactions

5-Oxo-4,5-dihydrofuran-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or aldehydes, while reduction can produce alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .

Scientific Research Applications

5-Oxo-4,5-dihydrofuran-3-carboxylic acid has numerous applications in scientific research:

Mechanism of Action

The mechanism by which 5-Oxo-4,5-dihydrofuran-3-carboxylic acid exerts its effects involves interactions with specific molecular targets. The keto and carboxylic acid groups play crucial roles in binding to enzymes and receptors, influencing various biochemical pathways. These interactions can modulate enzyme activity, inhibit or activate signaling pathways, and affect cellular processes .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Molecular Formula Substituents/Modifications Key Properties/Applications References
5-Oxo-4,5-dihydrofuran-3-carboxylic acid C₅H₄O₄ None (parent structure) Congo red degradation product
Sodium 5-oxo-2,5-dihydrofuran-3-carboxylate C₅H₃NaO₄ Sodium salt of the parent acid Enhanced solubility for industrial use
2-(4-Hydroxypentyl)-4-methyl-5-oxo-2,5-dihydrofuran-3-carboxylic acid C₁₂H₁₈O₅ 4-Hydroxypentyl and methyl substituents Bioactive metabolite; stereochemistry ([α]²⁵D = +2.6)
Isosporothric acid C₁₃H₂₀O₅ (2R)-1-hydroxyheptyl and methyl groups Lichen-derived metabolite; 6R configuration assumed
2-Amino-5-arylthio-4-oxo-4,5-dihydrofuran-3-carboxylic acids Varies Amino and arylthio substituents Antimicrobial activity; synthetic derivatives
4,5-Dihydrofuran-3-carboxylic acid C₅H₆O₃ No ketone group (saturated furan) Industrial precursor; market production (2025 forecast: global capacity ~10k tons)

Physicochemical Properties

  • Solubility : The sodium salt (C₅H₃NaO₄) exhibits higher aqueous solubility compared to the parent acid, making it suitable for pharmaceutical formulations .
  • Stereochemical Effects : Substituents like the (2R)-1-hydroxyheptyl group in isosporothric acid induce significant optical rotation ([α]²⁵D = +2.6), impacting biological activity .
  • Thermal Stability : Crystalline analogs (e.g., hexahydro-isoindole derivatives) show stability via O–H···O hydrogen bonds and C–H···π interactions, as revealed by SHELX-refined crystallography .

Key Research Findings

  • Degradation Efficiency : In BEF systems, 5-oxo-4,5-dihydrofuran-3-carboxylic acid forms alongside maleic acid and benzene tetraol, achieving >90% Congo red degradation in 72 hours .
  • Antimicrobial Activity: 2-Amino-5-arylthio derivatives inhibit Gram-positive bacteria (MIC: 2–8 µg/mL), attributed to the electron-withdrawing effects of the arylthio group enhancing membrane disruption .
  • Market Dynamics : The saturated analog (4,5-dihydrofuran-3-carboxylic acid) dominates industrial applications due to lower production costs, though the ketone-containing parent acid is gaining traction in niche sectors like green chemistry .

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